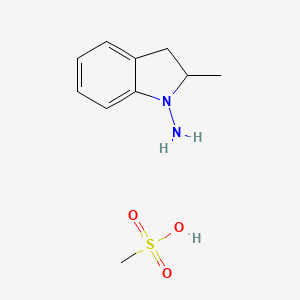

2,3-Dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate

Description

Historical Context of Indole Derivatives

Indole derivatives have played a pivotal role in organic chemistry since their discovery in the 19th century. The isolation of indole from indigo dye by Adolf von Baeyer in 1866 marked the beginning of systematic studies into its structure and applications. Early research focused on its aromatic heterocyclic framework, which consists of a benzene ring fused to a pyrrole ring. This unique architecture enabled the development of biologically active compounds, including serotonin and melatonin, which are critical neurotransmitters and hormones.

The Fischer indole synthesis, introduced in 1883, revolutionized the production of indole derivatives by enabling efficient ring formation from phenylhydrazines and carbonyl compounds. This method remains a cornerstone in synthesizing indole-based pharmaceuticals, such as antimigraine triptans and antipsychotic agents. The compound 2,3-dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate emerged as a structural analog in medicinal chemistry, leveraging the indole scaffold’s compatibility with biological targets.

Nomenclature and Classification Systems

The systematic naming of heterocyclic compounds follows the Hantzsch–Widman nomenclature , which integrates heteroatom prefixes, ring size, and saturation status. For This compound :

- Prefix : "Indol-" denotes the indole core, while "methanesulphonate" specifies the counterion.

- Saturation : "2,3-dihydro" indicates partial saturation of the pyrrole ring.

- Substituents : "2-methyl" refers to the methyl group at position 2, and "1-amine" designates the amino group at position 1.

The IUPAC name reflects these features: 2-methyl-2,3-dihydroindol-1-amine methanesulphonate. Its molecular formula is C$${10}$$H$${16}$$N$${2}$$O$${3}$$S , with a molar mass of 244.31 g/mol.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core structure | Partially saturated indole (2,3-dihydroindole) |

| Substituents | Methyl group at position 2; amine at position 1 |

| Counterion | Methanesulphonate (CH$${3}$$SO$${3}^{-}$$) |

| Molecular formula | C$${10}$$H$${16}$$N$${2}$$O$${3}$$S |

| CAS registry number | 85392-00-3 |

Significance in Heterocyclic Chemistry

Indole derivatives are central to heterocyclic chemistry due to their versatility in drug design and natural product synthesis. The 2,3-dihydro-2-methyl-1H-indol-1-amine scaffold exhibits reduced aromaticity compared to indole, enhancing its reactivity in nucleophilic substitutions and cycloadditions. The methanesulphonate group improves solubility, facilitating interactions with biological targets such as serotonin transporters and dopamine receptors.

Indole-based compounds account for 59% of FDA-approved drugs, underscoring their pharmacological relevance. For example, derivatives like indapamide (a diuretic) and sumatriptan (a migraine treatment) share structural motifs with this compound, highlighting its potential as a precursor in therapeutic agent development.

Properties

IUPAC Name |

methanesulfonic acid;2-methyl-2,3-dihydroindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.CH4O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-5(2,3)4/h2-5,7H,6,10H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABDXUWNJVGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657654 | |

| Record name | Methanesulfonic acid--2-methyl-2,3-dihydro-1H-indol-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-00-3, 102789-78-6 | |

| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-methyl-2,3-dihydro-1H-indol-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,3-Dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate (CAS No. 85392-00-3) is a compound with significant biological activity, particularly in the context of its interaction with sigma receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C10H16N2O3S. It is characterized by its indole structure, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 232.31 g/mol |

| IUPAC Name | Methanesulfonic acid; 2-methyl-2,3-dihydroindol-1-amine |

| Canonical SMILES | Cc1cc2c(c1)C(=N)C(=C2)N(C)C(=O)S(=O)(=O)O |

Interaction with Sigma Receptors

Research indicates that this compound acts as a ligand for sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are implicated in various cellular processes including apoptosis, neuroprotection, and modulation of neurotransmitter systems.

Mechanism of Action:

- σ1 Receptor: Acts as a chaperone protein that modulates intracellular calcium signaling and mitochondrial function. It plays a critical role in protecting cells from stress-induced apoptosis by maintaining calcium homeostasis within the endoplasmic reticulum and mitochondria .

- σ2 Receptor: Activation leads to apoptosis in cancer cells through modulation of intracellular signaling pathways. This receptor has been linked to the regulation of cell death in various tumor types .

Anticancer Activity

Studies have shown that compounds targeting σ2 receptors can induce selective apoptosis in cancer cells. The mechanism involves altering calcium dynamics and activating apoptotic pathways distinct from traditional stimuli .

Neuroprotective Effects

The modulation of σ1 receptors has been associated with neuroprotective effects in neurodegenerative diseases. By regulating neurotransmitter systems and calcium signaling, these receptors may help mitigate neuronal damage .

Study 1: Sigma Receptor Modulation

A study published in Nature Reviews highlighted the role of σRs in modulating neurosteroids and glutamatergic systems, suggesting therapeutic potential for neurodegenerative disorders .

Study 2: Cancer Cell Apoptosis

Another investigation demonstrated that activation of σ2 receptors by specific ligands led to significant apoptosis in human lymphoma cells. The study concluded that targeting these receptors could be a promising strategy for developing new anticancer therapies .

Study 3: Pharmacogenomics

Research on pharmacogenomic factors influencing drug responses indicated that variations in sigma receptor expression could affect therapeutic outcomes in patients treated with drugs interacting with these receptors .

Scientific Research Applications

Impurity Analysis in Drug Development

2,3-Dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate is primarily recognized as an impurity associated with the antihypertensive drug Indapamide. Understanding and quantifying impurities in pharmaceutical formulations is crucial for ensuring drug safety and efficacy. Regulatory bodies often require detailed impurity profiles during drug approval processes.

Research on Antihypertensive Effects

Research has indicated that compounds similar to Indapamide exhibit diuretic and antihypertensive properties. Studies have explored the mechanism of action of such compounds, focusing on their ability to inhibit sodium reabsorption in the kidneys, leading to decreased blood pressure. The presence of impurities like this compound may influence the pharmacokinetics and pharmacodynamics of the primary drug.

Potential Neuroprotective Effects

Emerging studies suggest that indole derivatives may possess neuroprotective properties. Compounds structurally related to 2,3-Dihydro-2-methyl-1H-indol-1-amines are being investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. This could open avenues for developing treatments for neurodegenerative diseases.

Case Study 1: Impurity Profiling in Indapamide Formulations

A study conducted by pharmaceutical researchers highlighted the importance of identifying impurities like this compound in Indapamide formulations. The research utilized advanced chromatographic techniques to quantify this impurity and assess its impact on the overall safety profile of the drug.

Case Study 2: Neuroprotective Potential of Indole Derivatives

A preclinical study investigated the neuroprotective effects of various indole derivatives, including those related to 2,3-Dihydro-2-methyl-1H-indol-1-amines. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting their potential use in treating neurodegenerative conditions.

Comparison with Similar Compounds

1-Amino-2-methylindoline Hydrochloride (CAS 102789-79-7)

Structural Relationship: The hydrochloride salt shares the same indoline core as the monomethanesulphonate derivative but differs in counterion. Physical Properties:

- Melting Point: >163°C (decomposition)

- Solubility: Slightly soluble in chloroform (heated) and methanol . Applications: Used as a synthetic intermediate for Indapamide, a diuretic and antihypertensive agent. The hydrochloride salt’s lower solubility compared to the monomethanesulphonate may limit its utility in certain formulations.

2,3-Dihydro-2-methyl-1H-indol-1-amine (Free Base; CAS 27685-90-1)

Structural Relationship : This is the parent amine without a counterion.

Properties :

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

Structural Relationship : Features an acetic acid substituent on the indole ring, diverging from the dihydroindoline scaffold.

Properties :

Research Findings and Functional Insights

- Salt Effects: The monomethanesulphonate form likely offers superior aqueous solubility compared to the hydrochloride, critical for drug formulation. This aligns with trends in pharmaceutical chemistry, where sulfonate salts are preferred for hygroscopicity and stability .

- Structural Activity : Indoline derivatives like the target compound exhibit bioactivity linked to their amine functionality, whereas acetic acid-substituted indoles (e.g., CAS 52531-20-1) may target different pathways due to carboxylate groups .

- Synthetic Utility : The free base (CAS 27685-90-1) serves as a versatile intermediate, but its salt derivatives are indispensable for controlled reactivity in multi-step syntheses .

Preparation Methods

Synthesis of the Base Compound: 2,3-Dihydro-2-methyl-1H-indol-1-amine

The synthesis of the base amine typically involves the following steps, adapted from related indoline amine syntheses and analogous indole derivatives:

- Starting Materials: Indoline derivatives or substituted indoles.

- Key Reactions:

- Tscherniac-Einhorn reaction or related amination methods to introduce the amino group at the 1-position.

- Protection and deprotection strategies to handle reactive NH groups during synthesis.

- Reduction or substitution reactions to install the 2-methyl group and maintain the dihydro-indole structure.

A closely related synthesis is reported for (2,3-dihydro-1H-indol-5-ylmethyl)amine, which shares the indoline core and amine functionality. This method involves:

- Reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis.

- Hydrolysis of the phthalimido protective group to yield the free amine.

- Removal of acetyl protective groups simultaneously with hydrazine hydrate treatment and acidification to obtain the free amine.

This approach highlights the importance of protective groups to avoid side reactions and improve yield.

Formation of the Monomethanesulphonate Salt

Once the free base amine is obtained, it is converted into the monomethanesulphonate salt by:

- Reaction with Methanesulfonic Acid: The amine is dissolved in an appropriate solvent (such as water or methanol), and methanesulfonic acid is added stoichiometrically.

- Isolation: The salt precipitates or is isolated by solvent evaporation and crystallization.

- Purification: Recrystallization or washing with solvents like acetone may be employed to purify the salt.

This salt formation enhances the compound’s stability, solubility, and handling properties.

Analytical and Spectroscopic Data Supporting Preparation

The synthesized compounds, including the base amine and its salt, are characterized by:

| Technique | Data/Observation |

|---|---|

| 1H NMR | Signals characteristic of NH2 and NH groups (e.g., broad singlets around 2.45 ppm and 5.28 ppm) |

| 13C NMR | Resonances consistent with indoline ring carbons and methyl substitution |

| IR Spectroscopy | NH stretching bands around 3359, 3282, and 3012 cm⁻¹; C-H stretching and aromatic signals |

| Mass Spectrometry | Molecular ion peaks confirming molecular weight; fragmentation patterns consistent with structure |

| Elemental Analysis | Carbon, hydrogen, nitrogen, and sulfur content matching theoretical values for the salt |

These data confirm the successful synthesis and purity of the target compound and its salt form.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of protected indoline intermediate | Indoline, 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4 | Mixture formation, requires protection |

| 2 | Deprotection and hydrolysis | Hydrazine hydrate in methanol, reflux, conc. HCl treatment | High yield (~83%) of free amine salt |

| 3 | Conversion to free base amine | Alkaline extraction (NaOH), organic solvent extraction | Yield ~77%, yellow oil obtained |

| 4 | Salt formation with methanesulfonic acid | Reaction in aqueous or alcoholic medium | Crystallization to obtain monomethanesulphonate salt |

Research Findings and Considerations

- Protective group strategies are crucial to avoid side reactions due to the reactive indoline NH group.

- The use of hydrazine hydrate allows simultaneous removal of phthalimido and acetyl protective groups, simplifying the process.

- The final salt form improves physicochemical properties for handling and potential pharmaceutical applications.

- Spectroscopic and analytical methods provide strong confirmation of compound identity and purity.

- While direct literature on the exact monomethanesulphonate salt preparation is limited, the synthesis of the base amine and its conversion to salts is well documented in related indoline chemistry.

Q & A

Q. What are the recommended synthetic routes for 2,3-dihydro-2-methyl-1H-indol-1-amine monomethanesulphonate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methanesulfonic acid may be reacted with the amine group of 2-methyl-2,3-dihydro-1H-indol-1-amine under controlled pH (6–7) in an aprotic solvent like dichloromethane. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key methods include:

- 1H/13C NMR : Confirm the presence of the methyl group (δ ~1.2–1.5 ppm for CH3) and methanesulfonate moiety (δ ~3.0–3.3 ppm for SO3CH3) in DMSO-d6 or CDCl3 .

- HPLC-MS : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and sulfonate S=O vibrations (~1150–1250 cm⁻¹) .

Q. How should researchers evaluate solubility and stability for in vitro assays?

Solubility can be tested in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Stability studies require incubation at 37°C under varying pH (4–9) and analysis via HPLC at timed intervals. Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Q. What preliminary biological assays are suitable for this compound?

Begin with enzyme inhibition assays (e.g., monoamine oxidase (MAO) using kynuramine as a substrate) to assess activity. Use spectrophotometry (λ = 316 nm) to measure H2O2 production, comparing inhibition rates against reference inhibitors like selegiline .

Advanced Research Questions

Q. How can structural analogs be designed to optimize MAO-B selectivity?

Introduce substituents at the indole C-5 position (e.g., halogens or methyl groups) to enhance hydrophobic interactions with MAO-B’s active site. Validate via molecular docking (AutoDock Vina) and compare IC50 values using recombinant MAO-A/MAO-B isoforms .

Q. What strategies resolve contradictions in activity data from different synthetic batches?

Cross-validate purity (HPLC-MS) and confirm stereochemistry (X-ray crystallography or CD spectroscopy). Impurities like unreacted methanesulfonic acid (detected via ion chromatography) may artifactually inhibit enzymes .

Q. How are protein-ligand interaction studies conducted for this compound?

Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with MAO isoforms. Optimize buffer conditions (e.g., HBS-EP, pH 7.4) and regenerate chips with 10 mM glycine-HCl (pH 2.0). Confirm results with isothermal titration calorimetry (ITC) .

Q. What in vitro models assess metabolic stability and toxicity?

Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes. Monitor parent compound depletion via LC-MS/MS. Cytotoxicity can be tested in HepG2 cells using MTT assays, with EC50 values compared to positive controls (e.g., rotenone) .

Q. How is analytical method validation performed for quantification in biological matrices?

Validate LC-MS/MS methods per ICH guidelines:

Q. What green chemistry approaches improve synthesis scalability?

Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Optimize microwave-assisted synthesis (100°C, 150 W, 30 min) to reduce reaction time and by-product formation .

Notes

- Methodological Focus : Emphasized protocols for synthesis, characterization, and bioactivity.

- Advanced Topics : Included SAR, data contradiction resolution, and computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.